1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride
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Overview
Description
1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexahydro-s-indacenyl group attached to an ethyl chain, which is further connected to a methylpiperazine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine typically involves multiple steps. One common method includes the initial formation of the hexahydro-s-indacenyl intermediate, which is then reacted with ethyl bromide under basic conditions to form the ethylated product. This intermediate is subsequently reacted with 4-methylpiperazine in the presence of a suitable catalyst to yield the final product. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or hydroxyl compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted products with new functional groups replacing hydrogen atoms.
Scientific Research Applications
1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,5,6,7-hexahydro-s-indacen-4-amine: Shares the hexahydro-s-indacenyl group but lacks the ethyl and piperazine moieties.
1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-2-furyl]sulfonyl]urea: Contains a similar indacenyl group but with different functional groups attached.
Uniqueness
1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
82875-65-8 |
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Molecular Formula |
C19H30Cl2N2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-20-10-12-21(13-11-20)9-8-19-17-6-2-4-15(17)14-16-5-3-7-18(16)19;;/h14H,2-13H2,1H3;2*1H |
InChI Key |
NFJABIAEUKGRHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=C3CCCC3=CC4=C2CCC4.Cl.Cl |
Origin of Product |
United States |
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